molecular formula C7H2ClF2IO B12954857 2,6-Difluoro-4-iodobenzoyl chloride

2,6-Difluoro-4-iodobenzoyl chloride

Cat. No.: B12954857
M. Wt: 302.44 g/mol
InChI Key: UXMWJJIIKAKEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-iodobenzoyl chloride (C₇H₂ClF₂IO) is a halogenated aromatic acyl chloride characterized by fluorine atoms at the 2- and 6-positions and an iodine atom at the 4-position of the benzene ring. The iodine substituent introduces significant steric and electronic effects due to its large atomic radius and polarizability, distinguishing it from analogous chloro- or bromo-substituted derivatives. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann or Suzuki reactions), where the iodine atom acts as a leaving group or a heavy atom catalyst. Its unique substitution pattern also makes it a candidate for pharmaceutical intermediates and materials science applications .

Properties

Molecular Formula

C7H2ClF2IO

Molecular Weight

302.44 g/mol

IUPAC Name

2,6-difluoro-4-iodobenzoyl chloride

InChI

InChI=1S/C7H2ClF2IO/c8-7(12)6-4(9)1-3(11)2-5(6)10/h1-2H

InChI Key

UXMWJJIIKAKEFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-iodobenzoyl chloride typically involves the halogenation of a precursor compound. One common method is the iodination of 2,6-difluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-iodobenzoyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2,6-difluoro-4-aminobenzoyl chloride, 2,6-difluoro-4-cyanobenzoyl chloride, etc.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

    Reduction Reactions: The primary product is 2,6-difluorobenzoyl chloride.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application and the structure of the compound it is reacting with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The reactivity and applications of 2,6-difluoro-4-iodobenzoyl chloride are heavily influenced by its substitution pattern. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Differences Implications
2,6-Difluorobenzoyl chloride C₇H₃ClF₂O Lacks iodine at position 4; replaced by hydrogen Reduced steric bulk and lower molecular weight; less suitable for heavy atom-mediated reactions
4-Chloro-2,6-difluorobenzoyl chloride (hypothetical) C₇H₂Cl₂F₂O Chlorine instead of iodine at position 4 Lower leaving-group ability; reduced polarizability affects reactivity in cross-coupling
2,3-Difluoro-4-methoxybenzoyl chloride C₈H₅ClF₂O₂ Methoxy group at position 4; fluorine at 2,3 Electron-donating methoxy group alters electronic density; different regioselectivity in reactions
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride C₆H₄ClF₂O₃S Sulfonyl chloride group instead of carbonyl; hydroxyl at position 2 Distinct reactivity in sulfonation and nucleophilic substitution; acidic hydroxyl group

Physical and Chemical Properties

  • Molecular Weight: The iodine atom increases the molecular weight (MW ≈ 316.45 g/mol) compared to non-iodinated analogues (e.g., 2,6-difluorobenzoyl chloride: MW ≈ 192.55 g/mol) . This impacts solubility and crystallization behavior.
  • Reactivity: The iodine atom’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity at the para position, while fluorine’s electronegativity directs EAS to meta positions in non-iodinated derivatives .
  • Stability : Iodine’s weaker C–I bond (vs. C–Cl or C–F) makes the compound more reactive in displacement reactions but less stable under thermal stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.